1'-benzyl-1H-spiro[furo[3,4-d]pyrimidin-5,4'-piperidine]-2,4(3H,7H)-dione
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Overview
Description
1’-benzyl-1H-spiro[furo[3,4-d]pyrimidin-5,4’-piperidine]-2,4(3H,7H)-dione is a complex organic compound with a unique spiro structure.
Preparation Methods
The synthesis of 1’-benzyl-1H-spiro[furo[3,4-d]pyrimidin-5,4’-piperidine]-2,4(3H,7H)-dione involves multiple steps, typically starting with the preparation of the furo[3,4-d]pyrimidine core. This core is then reacted with piperidine derivatives under specific conditions to form the spiro compound. Industrial production methods may involve optimization of reaction conditions to increase yield and purity .
Chemical Reactions Analysis
1’-benzyl-1H-spiro[furo[3,4-d]pyrimidin-5,4’-piperidine]-2,4(3H,7H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Scientific Research Applications
This compound has shown significant potential in scientific research, particularly in the field of medicinal chemistry. It has been studied for its anticancer properties, with research indicating its ability to inhibit cell cycle progression and induce apoptosis in cancer cells. Additionally, it has applications in the development of pharmaceuticals and as a tool in biochemical research .
Mechanism of Action
The mechanism of action of 1’-benzyl-1H-spiro[furo[3,4-d]pyrimidin-5,4’-piperidine]-2,4(3H,7H)-dione involves the inhibition of specific molecular targets, such as cyclin-dependent kinases (CDKs). This inhibition leads to the disruption of cell cycle progression, ultimately resulting in apoptosis. The compound also affects various signaling pathways, including the NF-κB and IL-6 pathways .
Comparison with Similar Compounds
Similar compounds include other spiro derivatives and furo[3,4-d]pyrimidine-based molecules. Compared to these compounds, 1’-benzyl-1H-spiro[furo[3,4-d]pyrimidin-5,4’-piperidine]-2,4(3H,7H)-dione exhibits unique structural features that contribute to its distinct biological activities. Some similar compounds are:
- Spiro[furo[3,4-d]pyrimidine-5(1H),4’-piperidine]-2,4(3H,7H)-dione
- Pyrazolo[3,4-d]pyrimidine derivatives .
Properties
Molecular Formula |
C17H19N3O3 |
---|---|
Molecular Weight |
313.35 g/mol |
IUPAC Name |
1'-benzylspiro[1,7-dihydrofuro[3,4-d]pyrimidine-5,4'-piperidine]-2,4-dione |
InChI |
InChI=1S/C17H19N3O3/c21-15-14-13(18-16(22)19-15)11-23-17(14)6-8-20(9-7-17)10-12-4-2-1-3-5-12/h1-5H,6-11H2,(H2,18,19,21,22) |
InChI Key |
ZZLJSGDBFSBASI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC12C3=C(CO2)NC(=O)NC3=O)CC4=CC=CC=C4 |
Origin of Product |
United States |
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